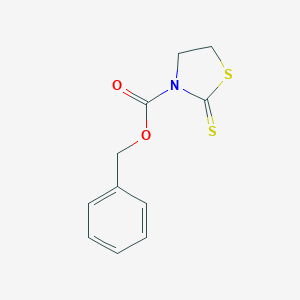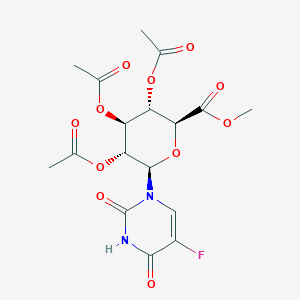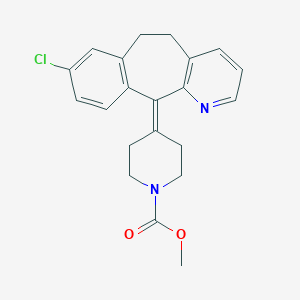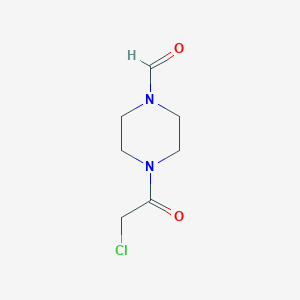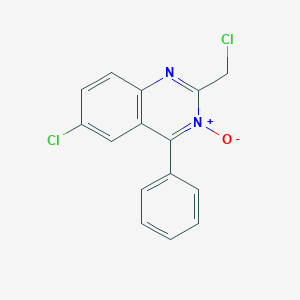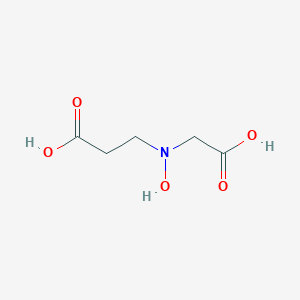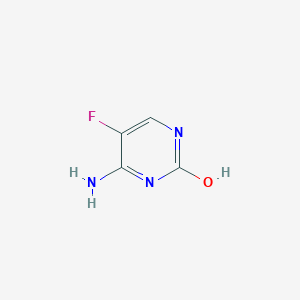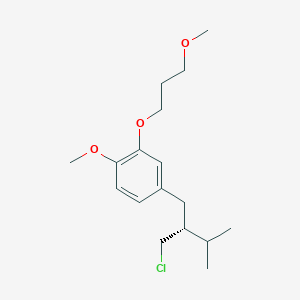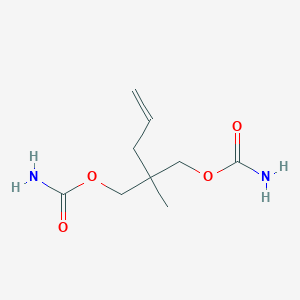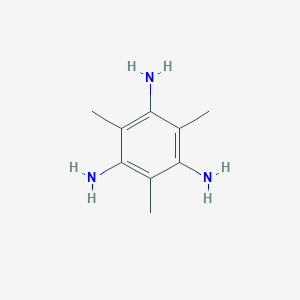
2,4,6-Trimethylbenzene-1,3,5-triamine
描述
2,4,6-Trimethylbenzene-1,3,5-triamine: is an organic compound with the molecular formula C9H15N3 It is a derivative of benzene, where three hydrogen atoms are replaced by three methyl groups and three amino groups at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine can be achieved through several methods:
-
Nitration and Reduction: : One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 2,4,6-trinitromesitylene, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
-
Amination of Mesitylene: : Another approach involves the direct amination of mesitylene using ammonia or an amine source in the presence of a catalyst. This method may require high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,4,6-Trimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
-
Reduction: : Reduction reactions can convert nitro derivatives back to amines. Reducing agents such as hydrogen gas and metal catalysts are typically used.
-
Substitution: : The amino groups in this compound can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Amides, secondary amines, and other substituted products.
科学研究应用
2,4,6-Trimethylbenzene-1,3,5-triamine has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
-
Biology: : The compound can be used in the study of enzyme interactions and protein modifications. Its amino groups make it a useful probe for investigating biological processes.
-
Medicine: : Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. The compound’s structure may offer insights into the design of molecules with specific biological activities.
-
Industry: : In industrial applications, this compound can be used in the production of dyes, polymers, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 2,4,6-Trimethylbenzene-1,3,5-triamine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
2,4,6-Trimethylbenzene-1,3,5-triamine can be compared with other similar compounds, such as:
-
Aniline: : Aniline is a simpler aromatic amine with a single amino group. While it shares some reactivity with this compound, the latter’s multiple amino groups and methyl substituents provide additional sites for chemical reactions.
-
2,4,6-Trinitrotoluene: : This compound, also known as TNT, is a nitro derivative of toluene. Unlike this compound, TNT is highly explosive and used primarily in military applications.
-
Benzene-1,3,5-triamine: : This compound lacks the methyl groups present in this compound. The presence of methyl groups in the latter enhances its reactivity and stability, making it more versatile in chemical synthesis.
属性
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLBKLRRAALOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


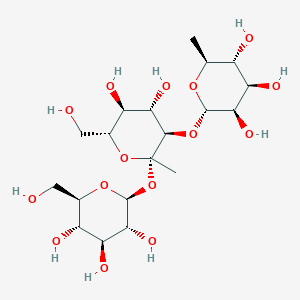



![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
